molecular formula C9H13N B074638 Pyridine, 2-ethyl-4,6-dimethyl- CAS No. 1124-35-2

Pyridine, 2-ethyl-4,6-dimethyl-

Cat. No.: B074638
CAS No.: 1124-35-2
M. Wt: 135.21 g/mol
InChI Key: ODLZIUFTNFTGIN-UHFFFAOYSA-N
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Description

Pyridine, 2-ethyl-4,6-dimethyl- is a heterocyclic aromatic organic compound with the molecular formula C₉H₁₃N . It is also known by other names such as 2,4-Lutidine, 6-ethyl- and 2,4-Dimethyl-6-ethylpyridine . This compound is characterized by a pyridine ring substituted with ethyl and methyl groups at specific positions, making it a derivative of pyridine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyridine derivatives, including 2-ethyl-4,6-dimethylpyridine, can be achieved through various methods. One common method involves the Hantzsch pyridine synthesis , which is a multi-component reaction between an aldehyde, a β-keto ester, and a nitrogen donor such as ammonium acetate . This reaction typically proceeds under mild conditions and can be optimized using different catalysts and solvents.

Industrial Production Methods: Industrial production of pyridine derivatives often involves the use of Grignard reagents and pyridine N-oxides . For example, the addition of Grignard reagents to pyridine N-oxides followed by treatment with acetic anhydride can yield 2-substituted pyridines . This method allows for the efficient production of various pyridine derivatives on a large scale.

Chemical Reactions Analysis

Types of Reactions: Pyridine, 2-ethyl-4,6-dimethyl- undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form pyridine N-oxides.

    Reduction: Reduction reactions can convert pyridine derivatives to dihydropyridines.

    Substitution: Electrophilic substitution reactions are common, where the ethyl and methyl groups can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and ferric chloride.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are often employed.

Major Products Formed:

    Oxidation: Pyridine N-oxides.

    Reduction: Dihydropyridines.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

Pyridine, 2-ethyl-4,6-dimethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of pyridine, 2-ethyl-4,6-dimethyl- involves its interaction with specific molecular targets and pathways. For instance, pyridine derivatives can act as ligands that bind to metal ions, influencing various biochemical processes. Additionally, they can participate in electrophilic aromatic substitution reactions, where the pyridine ring acts as a nucleophile .

Comparison with Similar Compounds

    2,4-Lutidine: Another pyridine derivative with similar substituents.

    2,6-Lutidine: Differing in the position of the substituents on the pyridine ring.

    3,5-Lutidine: Another isomer with methyl groups at different positions.

Uniqueness: Pyridine, 2-ethyl-4,6-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various chemical syntheses and industrial applications .

Properties

IUPAC Name

2-ethyl-4,6-dimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-4-9-6-7(2)5-8(3)10-9/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODLZIUFTNFTGIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC(=N1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90150028
Record name Pyridine, 2-ethyl-4,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90150028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1124-35-2
Record name Pyridine, 2-ethyl-4,6-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001124352
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 2-ethyl-4,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90150028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PYRIDINE, 2-ETHYL-4,6-DIMETHYL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/674361LINH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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